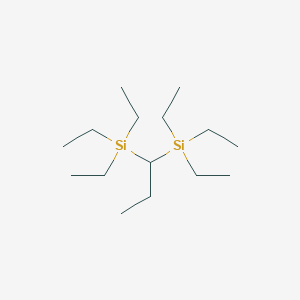
Triethyl(1-triethylsilylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(1-triethylsilylpropyl)silane is a chemical compound that belongs to the organosilicon family. It is widely used in various scientific research applications, including organic synthesis, catalysis, and material science.
Mécanisme D'action
The mechanism of action of triethyl(1-triethylsilylpropyl)silane is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, including the hydrosilylation of alkenes. It is also believed to act as a reducing agent in the reduction of carbonyl compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of triethyl(1-triethylsilylpropyl)silane. However, it is known to be a relatively non-toxic compound and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
Triethyl(1-triethylsilylpropyl)silane has several advantages for lab experiments. It is a relatively stable compound and can be easily stored and transported. It is also an effective reagent for the preparation of various silicon-containing compounds and is commonly used in organic synthesis. However, it has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of triethyl(1-triethylsilylpropyl)silane. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new scientific research applications for this compound, including its use in the development of new materials and catalysts.
Conclusion:
In conclusion, triethyl(1-triethylsilylpropyl)silane is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it is clear that it has significant potential for future scientific research and development.
Méthodes De Synthèse
Triethyl(1-triethylsilylpropyl)silane can be synthesized through the Grignard reaction. In this reaction, magnesium is added to an alkyl halide, followed by the addition of silicon tetrachloride. The resulting product is then treated with triethylsilane to obtain the final product.
Applications De Recherche Scientifique
Triethyl(1-triethylsilylpropyl)silane has a wide range of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of various silicon-containing compounds. It is also used as a catalyst in various chemical reactions, including the hydrosilylation of alkenes and the reduction of carbonyl compounds. Additionally, it is used in material science as a precursor for the synthesis of silicon-containing polymers.
Propriétés
Numéro CAS |
17955-47-4 |
|---|---|
Nom du produit |
Triethyl(1-triethylsilylpropyl)silane |
Formule moléculaire |
C15H36Si2 |
Poids moléculaire |
272.62 g/mol |
Nom IUPAC |
triethyl(1-triethylsilylpropyl)silane |
InChI |
InChI=1S/C15H36Si2/c1-8-15(16(9-2,10-3)11-4)17(12-5,13-6)14-7/h15H,8-14H2,1-7H3 |
Clé InChI |
VWFCXQRCCLPCOU-UHFFFAOYSA-N |
SMILES |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
SMILES canonique |
CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |
Synonymes |
1,1-Bis(triethylsilyl)propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
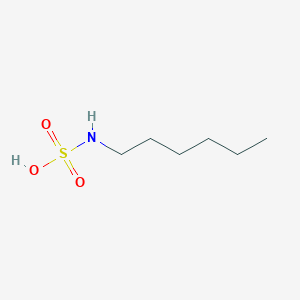
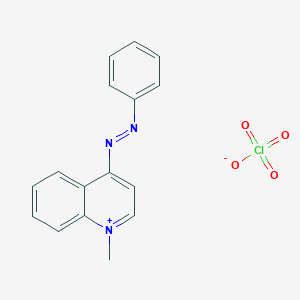
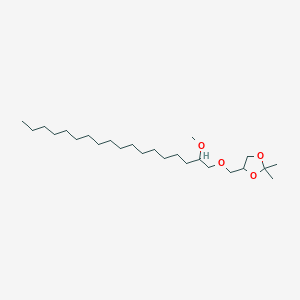
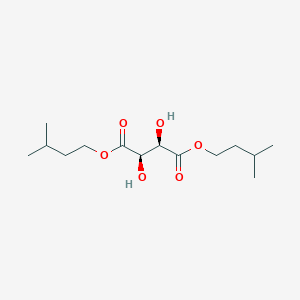
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
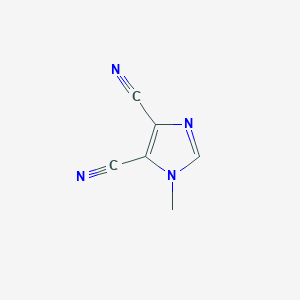
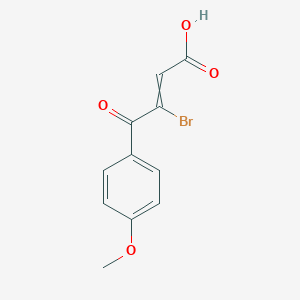
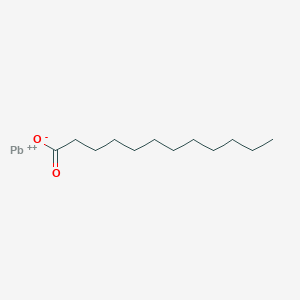
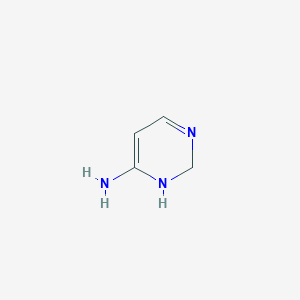
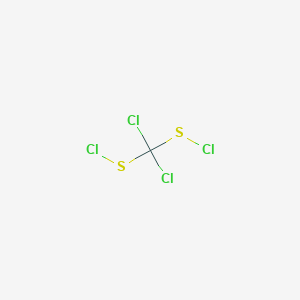
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
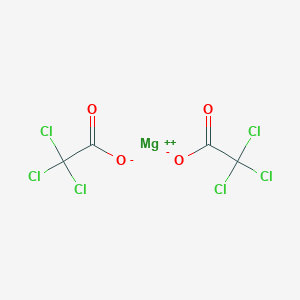
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)